

The Discovery of Smyrindioloside in Heracleum candicans: A Technical Guide

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Compound of Interest

Compound Name: *Smyrindioloside*

Cat. No.: *B017310*

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Abstract

This technical guide provides an in-depth overview of the furanocoumarin glycoside, **Smyrindioloside**, with a focus on its discovery in the medicinal plant *Heracleum candicans*. While the presence of **Smyrindioloside** in this species is documented, detailed biological studies on this specific compound are currently limited. This document consolidates the available information on its isolation and structural elucidation, alongside the known biological activities of structurally related compounds from the *Heracleum* genus. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of **Smyrindioloside** and to highlight areas for future investigation.

Introduction to *Heracleum candicans*

Heracleum candicans, a member of the Apiaceae family, is a perennial herb found in the Himalayan region.[1] Traditionally, various parts of this plant have been used in folk medicine for their purported therapeutic properties.[2] Phytochemical investigations of *Heracleum candicans* have revealed a rich diversity of secondary metabolites, particularly furanocoumarins and their glycosides, which are known to possess a wide range of biological activities.[3][4]

The Discovery of Smyrindioloside

Smyrindioloxide is a furanocoumarin glycoside that has been identified as a constituent of *Heracleum candicans*. Its chemical structure is (2S,3R)-2-(1-(beta-D-Glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo(3,2-g)(1)benzopyran-7-one. The discovery of **Smyrindioloxide** in this plant is attributed to the extensive phytochemical work on the roots of *Heracleum candicans* by a team of Japanese researchers, including Inoue, Taniguchi, Shibano, Baba, and Wang, who have published a series of papers on the novel furanocoumarin glycosides from this species.^[1]

Chemical Structure

The chemical structure of **Smyrindioloxide** is presented below. It features a psoralen-type furanocoumarin aglycone linked to a beta-D-glucopyranosyl moiety.

Table 1: Chemical and Physical Properties of **Smyrindioloxide**

Property	Value
Molecular Formula	C ₂₀ H ₂₄ O ₁₀
Molecular Weight	424.4 g/mol
IUPAC Name	(2S,3R)-2-(1-(beta-D-Glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo(3,2-g)(1)benzopyran-7-one
CAS Number	87592-77-6
Class	Furanocoumarin Glycoside

Experimental Protocols

While the specific publication detailing the initial isolation of **Smyrindioloxide** from *Heracleum candicans* is not readily available, the general methodology can be inferred from the extensive work published by the research group of Baba and colleagues on the chemical constituents of this plant. The following is a likely protocol for the extraction and isolation of **Smyrindioloxide**.

Plant Material

The roots of *Heracleum candicans* Wall. are collected and air-dried.

Extraction

The dried and powdered roots are subjected to solvent extraction. A typical procedure would involve:

- **Maceration:** The powdered root material is macerated with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., several days).
- **Filtration and Concentration:** The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate **Smyrindioloside**:

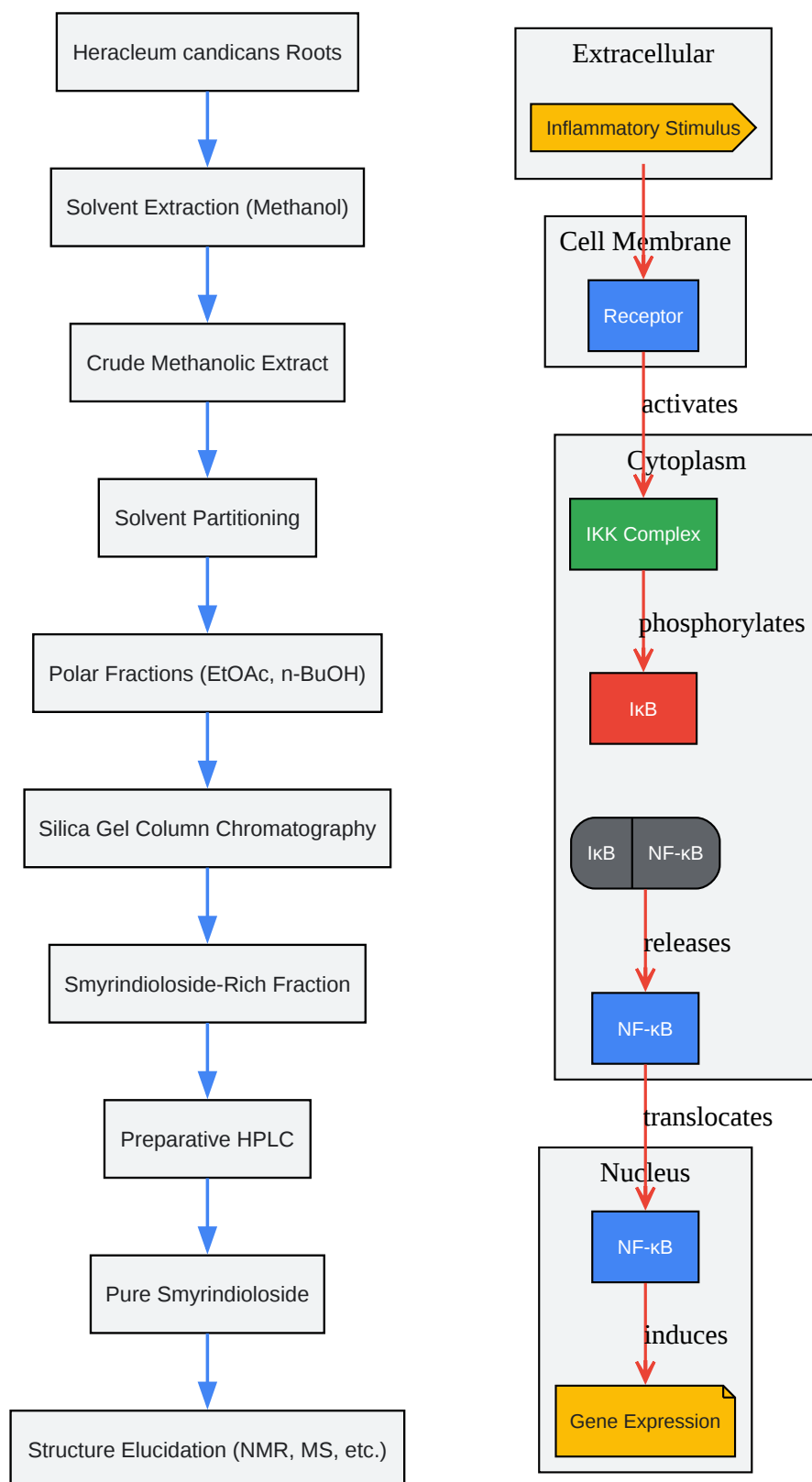
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The furanocoumarin glycosides are expected to be concentrated in the more polar fractions (e.g., ethyl acetate and n-butanol).
- **Column Chromatography:** The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Smyrindioloside** are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of the isolated **Smyrindioloside** is determined using a combination of spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of protons and carbons and to establish the overall structure of the molecule, including the nature and attachment point of the sugar moiety.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
- Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule.
- Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.



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